[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] acetate
Description
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] acetate is a complex organic compound with a unique structure that combines an ester functional group with a hydrazone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)23-14-4-3-12(9-15(14)22-2)10-18-19-16(21)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
PSUHJNDMPGSVDE-VCHYOVAHSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
solubility |
46.6 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenyl ester typically involves the reaction of 2-methoxy-4-formylphenyl acetate with pyridine-4-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting hydrazone is then esterified using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted esters or hydrazones.
Scientific Research Applications
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenyl ester involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid 2-ethoxy-4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester
- Acetic acid 2,6-dimethoxy-4-[(pyrazine-2-carbonyl)-hydrazonomethyl]-phenyl ester
- Acetic acid 5-acetyl-2-methoxy-phenyl ester
Uniqueness
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
